molecular formula C22H28N2O7 B2717996 2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1097878-78-8

2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2717996
CAS No.: 1097878-78-8
M. Wt: 432.473
InChI Key: VLWKNHBHCIEIHU-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a butanoic acid backbone substituted with both a 3,4-dimethoxyphenethylamine group and a 2,5-dimethoxyphenylamide moiety, creating a multifunctional structure suitable for further chemical derivatization and structure-activity relationship (SAR) studies. While specific pharmacological data for this exact molecule may be limited, its structural framework is highly relevant. The presence of dimethoxyphenyl groups is a common feature in compounds with documented research applications. For instance, related dimethoxy amide chalcones have been synthesized and investigated for a wide range of biological activities, serving as important precursors in flavonoid biosynthesis and as tools in pharmacological research . Similarly, other compounds containing the 3,4-dimethoxyphenethylamine substructure are well-known in scientific literature, further underscoring the research value of this chemical motif . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for creating novel chemical libraries, or a standard in analytical method development.

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O7/c1-28-15-6-8-18(29-2)16(12-15)24-21(25)13-17(22(26)27)23-10-9-14-5-7-19(30-3)20(11-14)31-4/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKNHBHCIEIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid, with CAS number 1097878-78-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C22H28N2O7
  • Molecular Weight : 432.5 g/mol

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of dimethoxyphenethyl and dimethoxyphenyl groups suggests potential for modulating neurotransmitter systems and influencing various receptor activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It appears to target cell survival proteins such as MDM2 and XIAP, which are crucial in tumorigenesis. The inhibition of these proteins can restore p53 function, leading to increased apoptosis in cancer cells:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related compound demonstrated an IC50 of 0.3 µM against acute lymphoblastic leukemia (ALL) cells, suggesting that modifications to the structure can enhance potency .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially be beneficial in treating neurodegenerative diseases.

Case Studies

  • Study on MDM2 Inhibition :
    • A recent study investigated a structurally related compound that inhibits MDM2 and XIAP. The results showed a marked increase in apoptosis in cancer cells with high MDM2 expression when treated with the compound . This indicates that this compound may have similar effects due to its structural analogies.
  • Neuroprotective Potential :
    • Another investigation into related dimethoxyphenethyl derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application for neurodegenerative disorders like Alzheimer's disease.

Data Table: Biological Activity Overview

Activity Type Target/Mechanism IC50 Value Notes
AnticancerMDM2/XIAP inhibition0.3 µM (related compound)Induces apoptosis in cancer cells
NeuroprotectionReduces oxidative stressNot specifiedPotential application in neuroprotection
CytotoxicityVarious cancer cell linesIC50 values ranging from 0.3 to 1.2 µMEffective against ALL and neuroblastoma

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Chlorine Substituents: Methoxy groups (OCH₃) in the target compound contribute to higher lipophilicity compared to chlorine-substituted analogs (e.g., ), which may improve blood-brain barrier penetration.
  • Positional Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces a flexible ethylamine linker, absent in rigid analogs like 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid . This linker could facilitate conformational adaptability in receptor binding.

Pharmacological Relevance of Methoxy-Substituted Analogs

The 3,4-dimethoxyphenethyl moiety is structurally reminiscent of verapamil-related compounds (e.g., USP Verapamil Related Compound B RS), which are calcium channel blockers . While the target compound lacks the nitrile and isopropyl groups of verapamil analogs, its dimethoxy motifs may similarly interact with G-protein-coupled receptors (GPCRs) or ion channels. In contrast, compounds like 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit fused heterocyclic systems, prioritizing kinase inhibition over ion channel modulation.

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